4,4-Difluoro-3-methyloxolane-3-carboxylic acid
Overview
Description
4,4-Difluoro-3-methyloxolane-3-carboxylic acid is a fluorinated organic compound with the molecular formula C6H8F2O3. It is a derivative of oxolane (tetrahydrofuran) with two fluorine atoms and a carboxylic acid group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-methyloxolane-3-carboxylic acid typically involves the fluorination of a precursor molecule followed by cyclization and carboxylation steps. One common synthetic route starts with the fluorination of a suitable starting material, such as a diol or a ketone, using a fluorinating agent like Selectfluor or DAST (diethylaminosulfur trifluoride). The resulting fluorinated intermediate is then cyclized to form the oxolane ring, often using acidic conditions or a catalyst. Finally, the carboxylic acid group is introduced through oxidation or hydrolysis reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactions, followed by purification steps to obtain the desired compound in high purity. The process may also include the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-3-methyloxolane-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions may result in the formation of various fluorinated derivatives or other functionalized compounds.
Scientific Research Applications
4,4-Difluoro-3-methyloxolane-3-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of fluorination on biological systems and to develop new bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including fluoropolymers and other advanced materials.
Mechanism of Action
The mechanism by which 4,4-Difluoro-3-methyloxolane-3-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms in the molecule can enhance binding affinity and selectivity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
4,4-Difluoro-3-methyloxolane-3-carboxylic acid is similar to other fluorinated oxolanes and carboxylic acids, but its unique structure sets it apart. Some similar compounds include:
4,4-Difluoro-3-methyl-3-oxolane-2-carboxylic acid: This compound has a similar structure but with a different position of the carboxylic acid group.
3,3-Difluoro-2-methyl-2-oxolane-4-carboxylic acid: Another fluorinated oxolane derivative with a different substitution pattern.
4,4-Difluoro-2-methyl-3-oxolane-3-carboxylic acid: This compound has a different arrangement of fluorine atoms and the methyl group.
These compounds may exhibit similar properties but can differ in their reactivity and biological activity due to the variations in their structures.
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Properties
IUPAC Name |
4,4-difluoro-3-methyloxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-5(4(9)10)2-11-3-6(5,7)8/h2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURFLSSIPXGDCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC1(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782346-79-5 | |
Record name | 4,4-difluoro-3-methyloxolane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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